![molecular formula C17H12BrN3O3S2 B2583463 (Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamida CAS No. 865181-91-5](/img/structure/B2583463.png)
(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a complex chemical compound with potential applications in scientific research. It is part of a class of compounds known as benzothiazoles, which have been explored for a variety of therapeutic applications . Benzothiazole and its derivatives have shown various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .
Synthesis Analysis
The synthesis of similar compounds involves a copper (I) catalyzed azide-alkyne cycloaddition reaction . The general procedure for the synthesis of terminal Alkyne involves the dropwise addition of propargyl bromide to the solution of 2-mercaptobenzoxazole or 2-mercaptobenzothiazole in N,N-dimethylformamide .Molecular Structure Analysis
The structure of this compound can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS . The compound appears as a white solid with a melting point of 152–156 °C .Chemical Reactions Analysis
This compound, due to its complex molecular structure, has the ability to engage in various chemical reactions. It is part of a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . It has been characterized using FTIR, 1H, 13C-NMR, and HRMS techniques .Aplicaciones Científicas De Investigación
Actividad antibacteriana
Los compuestos de benzotiazol se han explorado por su actividad antibacteriana . Se ha encontrado que exhiben una actividad moderada a buena contra bacterias Gram-positivas como S. aureus, B. subtilis y bacterias Gram-negativas como E. coli y K. pneumoniae .
Actividad antifúngica
Los compuestos de benzotiazol también se han probado por sus actividades antifúngicas . Han mostrado resultados prometedores contra hongos como Candida albicans y Rhizoctonia solani .
Actividad anticancerígena
Los derivados de benzotiazol se han estudiado por sus posibles propiedades anticancerígenas . Se ha encontrado que exhiben propiedades biológicas admirables en forma de agentes anticancerígenos .
Actividad antiinflamatoria
Se ha encontrado que los compuestos de benzotiazol poseen propiedades antiinflamatorias . Se han utilizado en el desarrollo de medicamentos antiinflamatorios .
Actividad analgésica
Los derivados de benzotiazol se han explorado por sus propiedades analgésicas (para aliviar el dolor) . Se han utilizado en el desarrollo de medicamentos analgésicos .
Actividad inhibitoria de la acetilcolinesterasa
Se ha encontrado que los compuestos de benzotiazol poseen propiedades inhibitorias de la acetilcolinesterasa . Esto los convierte en candidatos potenciales para el desarrollo de fármacos para enfermedades neurodegenerativas .
Inhibidores de la detección de quórum
Los compuestos de benzotiazol se han estudiado por su potencial como inhibidores de la detección de quórum . La detección de quórum es un mecanismo de comunicación célula a célula bacteriano, e inhibirlo puede ayudar a controlar las infecciones bacterianas .
Actividad antioxidante
Se ha encontrado que los derivados de benzotiazol poseen propiedades antioxidantes . Esto los convierte en candidatos potenciales para el desarrollo de medicamentos para enfermedades causadas por estrés oxidativo .
Direcciones Futuras
Mecanismo De Acción
Target of action
Benzothiazole compounds have been explored for a variety of therapeutic applications. They have depicted various admirable biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .
Mode of action
The exact mode of action of benzothiazole compounds can vary depending on their specific structure and the target they interact with. Many of these compounds are thought to interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions .
Biochemical pathways
Benzothiazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, some benzothiazole derivatives have been found to inhibit the enzyme acetylcholinesterase, which plays a key role in nerve signal transmission .
Pharmacokinetics
The ADME properties of benzothiazole compounds can vary widely depending on their specific structure. Some benzothiazole derivatives have good oral bioavailability and can cross the blood-brain barrier, making them potential candidates for the treatment of neurological disorders .
Result of action
The molecular and cellular effects of benzothiazole compounds can vary depending on their specific targets and mode of action. For example, benzothiazole derivatives that inhibit acetylcholinesterase can increase the concentration of acetylcholine in the synaptic cleft, enhancing nerve signal transmission .
Action environment
The action, efficacy, and stability of benzothiazole compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the activity of some benzothiazole derivatives can be affected by the pH of the environment, as this can influence the ionization state of the molecule .
Análisis Bioquímico
Biochemical Properties
(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of (Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of (Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity . For example, its interaction with acetylcholinesterase results in enzyme inhibition, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, it can activate or inhibit transcription factors, thereby modulating gene expression and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of (Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of (Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals or post-translational modifications may direct the compound to specific subcellular locations, influencing its interactions with biomolecules and its overall efficacy .
Propiedades
IUPAC Name |
4-bromo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h1,3-8,10H,9H2,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNRWXVUSPVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

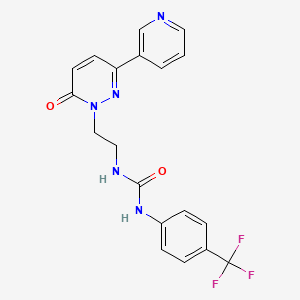
![N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2583384.png)
![N-(2-chloroethyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2583385.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2583388.png)

![2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)
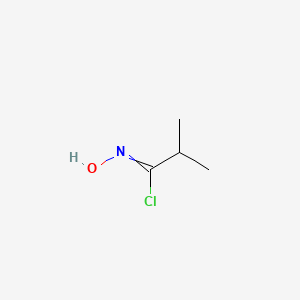
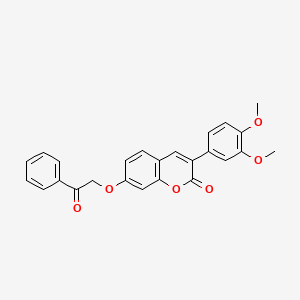
![5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2583393.png)
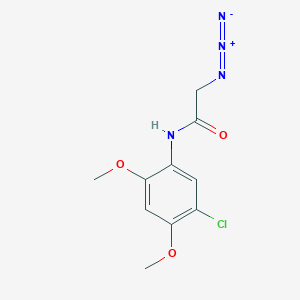
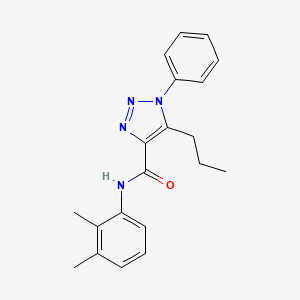
![[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2583399.png)

